2-(4-fluorophenoxy)-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of fluorophenoxy, naphthyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2-bromoacetyl bromide with 4-fluorophenol to form 2-(4-fluorophenoxy)acetyl bromide.
Naphthyl Group Introduction: The next step involves the reaction of 2-(4-fluorophenoxy)acetyl bromide with naphthalen-1-ylmethanamine to introduce the naphthyl group.
Pyridinyl Group Addition: Finally, the compound is reacted with 2-aminopyridine to form the desired product, 2-(4-fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the naphthyl and pyridinyl groups can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Uniqueness
2-(4-Fluorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of fluorophenoxy, naphthyl, and pyridinyl groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
Properties
Molecular Formula |
C24H19FN2O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H19FN2O2/c25-20-11-13-21(14-12-20)29-17-24(28)27(23-10-3-4-15-26-23)16-19-8-5-7-18-6-1-2-9-22(18)19/h1-15H,16-17H2 |
InChI Key |
DHODQYUHNNPTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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